2,4-Dibromopentanoyl bromide
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Overview
Description
2,4-Dibromopentanoyl bromide is an organic compound with the molecular formula C5H7Br3O. It is a brominated derivative of pentanoyl bromide and is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromopentanoyl bromide can be synthesized through the bromination of pentanoyl bromide. The process involves the addition of bromine to pentanoyl bromide in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at low temperatures to control the rate of bromination and to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The bromination process is monitored to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromopentanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 2,4-dibromopentanol or other reduced derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 2,4-dibromopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions are used.
Major Products
Scientific Research Applications
2,4-Dibromopentanoyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dibromopentanoyl bromide involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also act as an electrophile in reactions with nucleophilic species, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropentanoyl Chloride: Similar in structure but with chlorine atoms instead of bromine.
2,4-Diiodopentanoyl Iodide: Similar in structure but with iodine atoms.
2,4-Difluoropentanoyl Fluoride: Similar in structure but with fluorine atoms.
Uniqueness
2,4-Dibromopentanoyl bromide is unique due to its high reactivity and versatility in chemical reactions. The presence of bromine atoms makes it a valuable reagent in organic synthesis and industrial applications. Its reactivity allows for the formation of a wide range of derivatives, making it a useful compound in various fields of research and industry .
Properties
CAS No. |
65303-43-7 |
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Molecular Formula |
C5H7Br3O |
Molecular Weight |
322.82 g/mol |
IUPAC Name |
2,4-dibromopentanoyl bromide |
InChI |
InChI=1S/C5H7Br3O/c1-3(6)2-4(7)5(8)9/h3-4H,2H2,1H3 |
InChI Key |
WLFZQEQELKUUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(=O)Br)Br)Br |
Origin of Product |
United States |
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